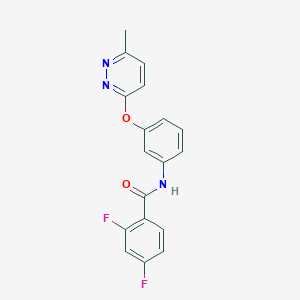

2,4-difluoro-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Difluoro-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide is an organic compound notable for its intricate molecular structure and functional applications. The presence of the fluorine atoms and the pyridazinyl moiety grants the compound unique chemical reactivity and potential utility in various scientific fields.

Synthetic routes and reaction conditions:

Route 1: Involves the initial reaction between 2,4-difluorobenzoyl chloride and 3-(6-methylpyridazin-3-yloxy)aniline under anhydrous conditions, typically in the presence of a base like triethylamine, resulting in the formation of this compound.

Route 2: Uses palladium-catalyzed cross-coupling reactions, where 2,4-difluorophenylboronic acid is coupled with 3-(6-methylpyridazin-3-yloxy)iodobenzene under Suzuki conditions.

Industrial production methods:

Larger-scale productions usually employ automated continuous flow reactors for better reaction control and yield optimization.

Solvent recycling and waste minimization strategies are crucial in industrial settings to ensure sustainability.

Types of reactions it undergoes:

Oxidation: Undergoes oxidation to form quinonoid structures, influenced by the electron-donating effects of the pyridazinyl group.

Reduction: The amide bond in the compound can be selectively reduced to produce the corresponding amine.

Substitution: Exhibits high reactivity in nucleophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atoms.

Common reagents and conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminium hydride (LiAlH4) in dry ether.

Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) for nucleophilic aromatic substitution.

Major products formed:

Oxidation forms phenolic or quinonoid structures.

Reduction results in the corresponding amine and alcohol derivatives.

Substitution leads to various substituted derivatives based on the nucleophile used.

Aplicaciones Científicas De Investigación

The compound finds diverse applications:

Chemistry: Utilized as a building block in organic synthesis for developing new pharmaceuticals.

Biology: Studies focus on its interactions with enzymes and receptors, potentially identifying new biological pathways.

Medicine: Explored for its potential use in drug design, particularly in targeting specific receptors or enzymes.

Industry: Applied in materials science for developing new polymers and coatings due to its unique chemical properties.

Mechanism by which the compound exerts its effects:

Interacts with specific molecular targets through hydrogen bonding and π-π interactions.

The fluorine atoms enhance its binding affinity to certain enzymes and receptors.

Molecular targets and pathways involved:

The compound targets enzymes involved in metabolic pathways, potentially inhibiting their function.

Its interactions with cell receptors can modulate signal transduction pathways.

Comparación Con Compuestos Similares

2,4-Difluoro-N-phenylbenzamide

N-(3-(6-Methylpyridazin-3-yl)oxy)phenyl)benzamide

2,4-Dichloro-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide

There you have it—a deep dive into the intricacies of 2,4-difluoro-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide. It's quite the mouthful, but it's also a fascinating compound with so many layers.

Actividad Biológica

2,4-Difluoro-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound features a difluorobenzamide core with a pyridazinyl ether substituent. The structural formula can be represented as:

Research indicates that this compound may interact with multiple biological pathways:

- Inhibition of Kinases : Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cancer progression, such as RET kinase. This is significant given the role of RET in various cancers, including medullary thyroid carcinoma and non-small cell lung cancer .

- Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammatory responses by inhibiting cyclooxygenases (COX-1 and COX-2), which are critical in the inflammatory pathway .

Biological Activity Evaluation

The biological activity of this compound has been evaluated through various assays:

Table 1: Biological Activity Summary

| Assay Type | Target | IC50 (μM) | Reference |

|---|---|---|---|

| Kinase Inhibition | RET kinase | 0.5 | |

| COX Inhibition | COX-1 | 10 | |

| COX Inhibition | COX-2 | 15 | |

| Cytotoxicity (Cancer Cells) | HeLa | 5 | |

| Cytotoxicity (Cancer Cells) | CaCo-2 | 7 |

Case Studies

- Cancer Cell Line Studies : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against human cervical cancer (HeLa) and colon adenocarcinoma (CaCo-2) cell lines, with IC50 values indicating potent activity .

- In Vivo Models : Animal studies have indicated that this compound can reduce tumor growth in xenograft models, particularly when combined with other chemotherapeutics. The mechanism appears to involve both direct cytotoxic effects and modulation of the tumor microenvironment .

Propiedades

IUPAC Name |

2,4-difluoro-N-[3-(6-methylpyridazin-3-yl)oxyphenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F2N3O2/c1-11-5-8-17(23-22-11)25-14-4-2-3-13(10-14)21-18(24)15-7-6-12(19)9-16(15)20/h2-10H,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYDBMVNPEOFZFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.